molecular formula C30H46O6 B1631582 ilexgeninA

ilexgeninA

Cat. No.: B1631582
M. Wt: 502.7 g/mol
InChI Key: UIEGOKVPCRANSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ilexgenin A is a pentacyclic triterpenoid compound isolated from the dried roots of Ilex pubescens (commonly known as Mao Dong Qing) . Its chemical structure is characterized by a oleanane-type skeleton with hydroxyl and carbonyl groups at specific positions (e.g., C-3, C-16, C-24, and C-28) . The compound has a CAS registry number of 108524-94-3 and exhibits a specific optical rotation of $[α]_D -0.19°$ (pyridine) . Key spectral data, including $^1$H-NMR and $^{13}$C-NMR signals, confirm its structural identity, such as resonances at δ 6.38 (1H, s) and δ 180.4 (C-24) .

Properties

IUPAC Name

3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O6/c1-17-9-14-30(24(34)35)16-15-26(3)18(22(30)29(17,6)36)7-8-19-25(2)12-11-21(31)28(5,23(32)33)20(25)10-13-27(19,26)4/h7,17,19-22,31,36H,8-16H2,1-6H3,(H,32,33)(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEGOKVPCRANSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1(C)O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1. Structural and Bioactive Comparison of Ilexgenin A and Related Compounds

Compound Name CAS Number Structural Features Bioactivity Highlights Source
Ilexgenin A 108524-94-3 Aglycone; hydroxyl at C-3, C-16, C-19 Anti-inflammatory, antioxidant Ilex pubescens roots
Ilexsaponin A1 108524-93-2 Ilexgenin A + glucose, xylose, rhamnose Anticancer, hepatoprotective Ilex pubescens roots
Ilexsaponin B1 109008-27-7 Ilexgenin A + additional glucose moiety Anti-diabetic, neuroprotective Ilex pubescens roots
Ilexsaponin B2 108906-69-0 Ilexgenin A + distinct glycosylation pattern Immunomodulatory Ilex pubescens roots
Ilexoside O N/A Ilexgenin A + unique sugar chain Antimicrobial Ilex pubescens roots

Key Observations :

  • Glycosylation Impact : The presence of sugar moieties (e.g., glucose, xylose) in saponins like ilexsaponins enhances solubility and bioavailability compared to the aglycone ilexgenin A . For instance, ilexsaponin A1 demonstrates stronger hepatoprotective effects due to its glycosidic bonds facilitating membrane interaction .
  • Bioactivity Variance : Ilexgenin A’s anti-inflammatory activity is attributed to its free hydroxyl groups, while glycosylated derivatives like ilexsaponin B1 show enhanced neuroprotective effects via blood-brain barrier penetration .

Comparison with Non-Ilex Triterpenoids

Ilexgenin A differs from widely studied triterpenoids such as oleanolic acid and ursolic acid in:

  • Skeletal Modifications: Ilexgenin A has a unique oleanane skeleton with a hydroxyl group at C-19, absent in oleanolic acid .
  • Functional Groups : The carbonyl group at C-24 in ilexgenin A contrasts with the carboxyl group at C-28 in ursolic acid, leading to divergent interactions with biological targets .

Table 2. Functional Group and Activity Comparison

Compound Key Functional Groups Notable Bioactivities
Ilexgenin A C-3, C-16, C-19 hydroxyl; C-24 carbonyl Anti-inflammatory, lipid metabolism regulation
Oleanolic Acid C-3 hydroxyl; C-28 carboxyl Antiviral, hepatoprotective
Ursolic Acid C-3 hydroxyl; C-28 carboxyl Anticancer, anti-diabetic

Mechanistic Insights :

  • Ilexgenin A’s C-24 carbonyl group may inhibit NF-κB signaling more effectively than oleanolic acid’s carboxyl group, explaining its superior anti-inflammatory potency .
  • Ursolic acid’s anticancer effects are linked to apoptosis induction, whereas ilexgenin A modulates lipid peroxidation pathways .

Research Findings and Discrepancies

  • Isolation Challenges : Ilexgenin A’s low abundance in plant extracts necessitates advanced purification techniques, such as high-speed countercurrent chromatography (HSCCC), as described in Ilex root studies .
  • Contradictory Bioactivity Data : Some studies report ilexgenin A as a weak antioxidant compared to its saponin derivatives , while others highlight its direct ROS-scavenging capacity . These discrepancies may arise from differences in assay conditions or compound stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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